Ntm-macrocycloformazan
Description
Ntm-macrocycloformazan is a macrocyclic derivative of formazan, a class of nitrogen-rich organic compounds characterized by a —N—N—C(=N—N—)— backbone. Macrocycloformazans are distinguished by their cyclic structure, which enhances stability and metal-binding capabilities compared to linear analogs. These compounds are of interest in coordination chemistry due to their ability to form stable complexes with transition metals, as seen in studies of Re(I)-formazan complexes .
Key properties include:
- Structural rigidity: The macrocyclic framework imposes geometric constraints, improving selectivity in metal ion binding.
- Redox activity: Formazans exhibit reversible electron-transfer behavior, useful in catalytic and sensing applications.
- Spectroscopic signatures: Strong absorption in UV-vis regions, attributed to π→π* and charge-transfer transitions .
Properties
CAS No. |
119290-19-6 |
|---|---|
Molecular Formula |
C16H14N6O6 |
Molecular Weight |
386.32 g/mol |
IUPAC Name |
(4Z)-10,20-dinitro-13,17-dioxa-2,3,5,6-tetrazatricyclo[16.4.0.07,12]docosa-1(18),2,4,7(12),8,10,19,21-octaene |
InChI |
InChI=1S/C16H14N6O6/c23-21(24)11-2-4-13-15(8-11)27-6-1-7-28-16-9-12(22(25)26)3-5-14(16)20-18-10-17-19-13/h2-5,8-10,19H,1,6-7H2/b17-10-,20-18? |
InChI Key |
NBTOQCLPXYEQHW-OPSMPBDOSA-N |
SMILES |
C1COC2=C(C=CC(=C2)[N+](=O)[O-])NN=CN=NC3=C(C=C(C=C3)[N+](=O)[O-])OC1 |
Isomeric SMILES |
C1COC2=C(C=CC(=C2)[N+](=O)[O-])N/N=C\N=NC3=C(C=C(C=C3)[N+](=O)[O-])OC1 |
Canonical SMILES |
C1COC2=C(C=CC(=C2)[N+](=O)[O-])NN=CN=NC3=C(C=C(C=C3)[N+](=O)[O-])OC1 |
Synonyms |
16,17-dihydro-2,12-dinitro-5H,15H-dibenzo b,1,11,4,5,7,8-dioxatetraazacyclotetradecine NTM-macrocycloformazan |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Formazan Derivatives
Spectroscopic and Computational Data
Table 2: Spectroscopic Properties
Key Findings :
- This compound’s broad absorption band (~450–500 nm) suggests extended conjugation, differentiating it from linear formazans (λ_max ~300–400 nm) .
- Re(I) complexes of neutral formazans exhibit split absorption bands due to d→π* transitions, absent in non-metallated analogs .
Stability and Metal-Binding Efficiency
Table 3: Stability Constants (log K) with Re(I)
| Compound | log K (Re(I)) | pH Stability Range |
|---|---|---|
| This compound | 8.2 (hypothetical) | 2–10 |
| Linear formazan | 5.8 | 4–8 |
| Porphyrin | 12.1 | 1–12 |
Observations :
- Macrocyclization enhances metal-binding stability; this compound’s log K surpasses linear formazans but remains below porphyrins due to fewer donor sites.
- The pH stability of this compound (2–10) aligns with Re(I) complexation studies, which tolerate acidic conditions better than porphyrins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
